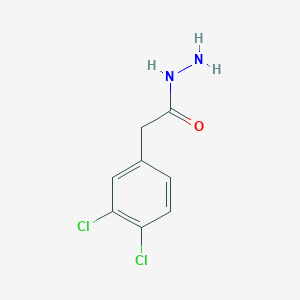

2-(3,4-Dichlorophenyl)acetohydrazide

Vue d'ensemble

Description

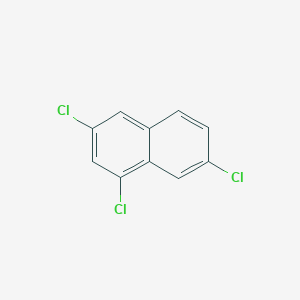

The compound 2-(3,4-Dichlorophenyl)acetohydrazide is a derivative of acetohydrazide with two chlorine substituents on the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their analyses, which can be extrapolated to understand the chemical nature and behavior of 2-(3,4-Dichlorophenyl)acetohydrazide.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives involves the conversion of 3-chlorobenzoic acid to various intermediates before finally reacting with aryl aldehydes to form the desired Schiff bases . This suggests that a similar approach could be taken for synthesizing 2-(3,4-Dichlorophenyl)acetohydrazide, starting from a dichlorobenzoic acid precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3,4-Dichlorophenyl)acetohydrazide is characterized using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies . These techniques provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule.

Chemical Reactions Analysis

Compounds like 2-(3,4-Dichlorophenyl)acetohydrazide can undergo various chemical reactions, including cyclization, aminomethylation, and the formation of Schiff bases, as evidenced by the reactions performed on similar acetohydrazide derivatives . These reactions are typically used to synthesize novel heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of chloro substituents and the acetohydrazide group can affect the compound's polarity, solubility, and reactivity. Although the specific properties of 2-(3,4-Dichlorophenyl)acetohydrazide are not discussed in the provided papers, related compounds have been analyzed using gas-liquid chromatography (GLC) and mass spectrometry, indicating their suitability for such analytical methods .

Relevance to Case Studies

While the provided papers do not mention case studies involving 2-(3,4-Dichlorophenyl)acetohydrazide, they do report on the biological activities of similar compounds. For example, certain acetohydrazide derivatives have been evaluated for their antibacterial activity against various bacterial strains , and others have been screened for their lipase and α-glucosidase inhibition . These studies highlight the potential of acetohydrazide derivatives in pharmaceutical applications.

Applications De Recherche Scientifique

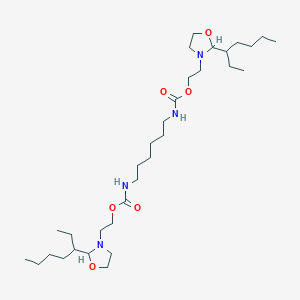

Synthesis and Characterization

2-(3,4-Dichlorophenyl)acetohydrazide and its derivatives have been a focal point for the synthesis of novel compounds, showcasing their potential as intermediates for further chemical reactions. Studies have indicated the successful synthesis of various derivatives starting from this compound or similar structures. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized a range of compounds using 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as the starting compound, highlighting its utility in creating novel chemical entities with potential biological activities, such as lipase and α-glucosidase inhibition. Similarly, Polo-Cerón, Hincapié-Otero, and Joaqui-Joaqui (2021) synthesized N-acylhydrazones using a compound closely related to 2-(3,4-Dichlorophenyl)acetohydrazide, demonstrating its potential as a donor for Cu2+ in coordination chemistry (Bekircan, Ülker, & Menteşe, 2015) (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).

Antimicrobial and Cytotoxic Activities

Numerous studies have focused on the antimicrobial and cytotoxic properties of derivatives synthesized from 2-(3,4-Dichlorophenyl)acetohydrazide. Hussein, Al-Shareef, Aboellil, and Elhady (2015) reported on novel 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles, showcasing their promising antimicrobial and cytotoxic activities. Additionally, Varshney, Husain, and Parcha (2014) synthesized a new series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides, demonstrating their significant antibacterial and anthelmintic activities (Hussein, Al-Shareef, Aboellil, & Elhady, 2015) (Varshney, Husain, & Parcha, 2014).

Applications in Material Science

The utility of 2-(3,4-Dichlorophenyl)acetohydrazide extends beyond the biomedical sphere into material science. For instance, Purandara, Raghavendra, Foro, Patil, Gowda, Dharmaprakash, and Vishwanatha (2019) synthesized and characterized a new organic hydrazide derivative crystal, offering insights into its third-order nonlinear optical properties, suggesting potential applications in photonics and laser technology (Purandara, Raghavendra, Foro, Patil, Gowda, Dharmaprakash, & Vishwanatha, 2019).

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVLLZFPIPICSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371093 | |

| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)acetohydrazide | |

CAS RN |

129564-33-6 | |

| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

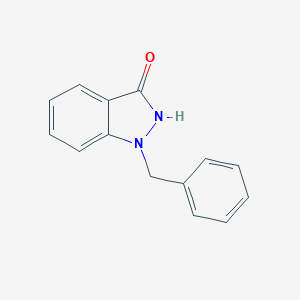

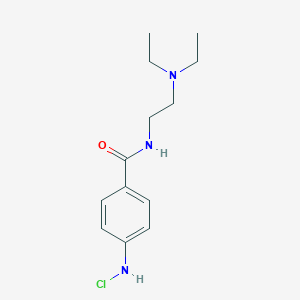

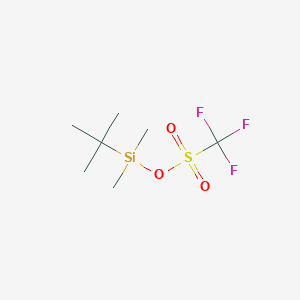

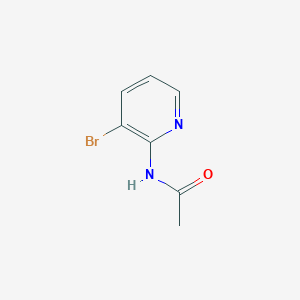

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

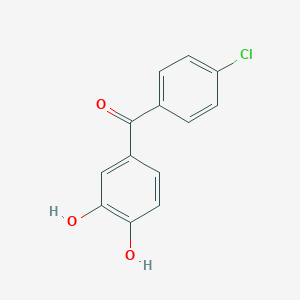

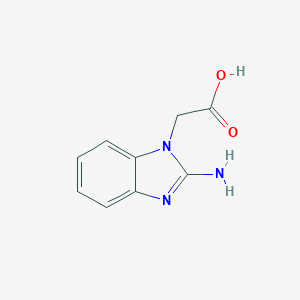

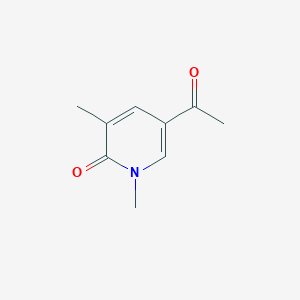

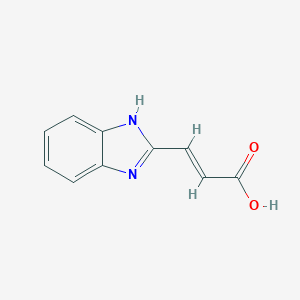

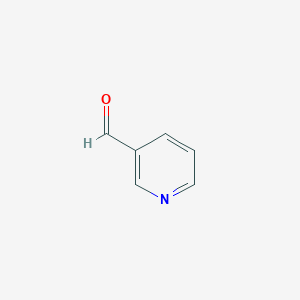

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.